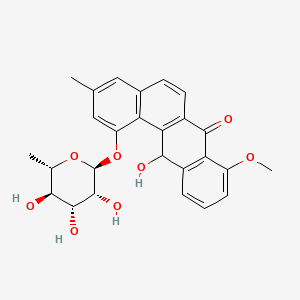

Saccharothrixin K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26O8 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one |

InChI |

InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1 |

InChI Key |

QGBUJDIYJGZTSW-NEQZVEPQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Saccharothrixin K: A Technical Guide to its Discovery and Isolation from Marine Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment represents a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel bioactive compounds. Among the most prolific producers of secondary metabolites are the actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of structurally unique and biologically active molecules. This technical guide provides an in-depth overview of the discovery and isolation of Saccharothrixin K, a glycosylated aromatic polyketide belonging to the angucycline class, from the rare marine actinomycete, Saccharothrix sp. D09. The methodologies detailed herein offer a roadmap for the exploration and characterization of novel natural products from marine microbial sources.

This compound is part of a larger family of Saccharothrixins (D-M) identified through a genome-guided discovery approach, highlighting the power of modern techniques in natural product research. This document outlines the complete workflow from the fermentation of the producing organism to the purification and structural elucidation of this novel compound, supported by quantitative data and detailed experimental protocols.

Discovery of this compound

This compound was discovered as part of a comprehensive investigation into the secondary metabolite profile of the marine actinomycete strain Saccharothrix sp. D09. The "one strain-many compounds" (OSMAC) approach was employed, which involves cultivating the microorganism under various fermentation conditions to induce the production of a wider range of metabolites. This strategy, combined with comparative metabolite analysis, led to the identification of a series of new angucycline derivatives, including the glycosylated Saccharothrixins J-M, of which this compound is a member. The discovery was further guided by genome mining of the Saccharothrix sp. D09, which revealed the presence of a type II polyketide synthase (PKS) biosynthetic gene cluster (sxn), suggesting the strain's potential to produce novel polycyclic aromatic compounds.

Experimental Protocols

Fermentation of Saccharothrix sp. D09

The production of this compound was achieved through submerged fermentation of the Saccharothrix sp. D09 strain.

Culture Medium:

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Yeast Extract | 5 |

| Peptone | 10 |

| CaCO₃ | 2 |

| KBr | 0.1 |

| Fe₂(SO₄)₃·4H₂O | 0.04 |

| Artificial Sea Salt | 33 |

| pH | 7.5 |

Fermentation Conditions:

-

Inoculum: A seed culture of Saccharothrix sp. D09 was prepared by inoculating a 250 mL flask containing 50 mL of seed medium and incubating for 2 days at 28°C on a rotary shaker at 180 rpm.

-

Production: The production culture was initiated by inoculating 1 L flasks, each containing 200 mL of the production medium, with the seed culture (5% v/v).

-

Incubation: The production flasks were incubated for 7 days at 28°C on a rotary shaker at 180 rpm.

Extraction and Isolation of this compound

The extraction and purification of this compound from the fermentation broth involved a multi-step chromatographic process.

Workflow for Extraction and Isolation:

Detailed Protocol:

-

Extraction: The whole fermentation broth (20 L) was centrifuged to separate the mycelium and the supernatant. The mycelium was extracted with acetone, and the supernatant was subjected to adsorption chromatography on an XAD-16 resin column, followed by elution with acetone. The acetone extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on a silica gel column using a stepwise gradient of CH₂Cl₂/MeOH to provide several fractions.

-

Medium Pressure Liquid Chromatography (MPLC): The fractions containing the target compounds were further purified by MPLC on an ODS column with a MeOH/H₂O gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on a C18 column using a MeCN/H₂O gradient.

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined by comprehensive spectroscopic analysis.

Spectroscopic Data for this compound:

| Data Type | Instrumentation | Key Findings |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry | Determination of the molecular formula. |

| 1D NMR | ¹H and ¹³C NMR | Identification of key functional groups and carbon skeleton. |

| 2D NMR | COSY, HSQC, HMBC | Elucidation of the connectivity of the molecule and the glycosidic linkage. |

(Note: Specific quantitative data for HRESIMS and NMR are typically found in the supplementary information of the primary research article.)

Biological Activity

Preliminary biological evaluation of the Saccharothrixin family of compounds has revealed potential antibacterial and cytotoxic activities.

Antibacterial Activity Assay

The antibacterial activity of this compound can be evaluated using the broth microdilution method against a panel of pathogenic bacteria.

Protocol:

-

Bacterial Strains: A selection of Gram-positive and Gram-negative bacteria are cultured to mid-log phase.

-

Assay Plates: A 96-well microtiter plate is prepared with serial dilutions of this compound in Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxic effects of this compound can be assessed against various human cancer cell lines using the MTT assay.

Protocol:

-

Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathway Involvement

While the specific signaling pathway modulated by this compound has not yet been elucidated, its cytotoxic activity against cancer cell lines suggests a potential interference with key cellular processes. A plausible, yet hypothetical, mechanism of action could involve the induction of apoptosis.

Conclusion

The discovery and isolation of this compound from the marine actinomycete Saccharothrix sp. D09 underscore the immense potential of marine microorganisms as a source of novel drug leads. The systematic approach, combining genome mining, OSMAC cultivation, and multi-step chromatographic purification, provides a robust framework for future natural product discovery efforts. Further investigation into the biological activities and mechanism of action of this compound is warranted to fully assess its therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, facilitating the exploration of the chemical diversity hidden within the marine microbiome.

Saccharothrixin K: An In-depth Technical Guide to a Novel Aromatic Polyketide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharothrixin K is an aromatic polyketide antibiotic belonging to the angucycline class of natural products. These complex molecules are biosynthesized by actinomycete bacteria, primarily of the genus Saccharothrix, which are known producers of a wide array of bioactive secondary metabolites. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on its discovery, biosynthesis, biological activity, and the experimental methodologies used for its study. While specific data for this compound is limited in publicly available literature, this guide draws upon the detailed analysis of the closely related Saccharothrixins D-M, discovered from the marine actinomycete Saccharothrix sp. D09.[1][2][3]

Core Concepts

Saccharothrixins are the product of a type II polyketide synthase (PKS) pathway. These enzymatic assembly lines are responsible for the creation of diverse polycyclic aromatic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The angucycline framework, characteristic of Saccharothrixins, is a tetracyclic benz[a]anthracene core, which can be extensively modified by tailoring enzymes, leading to a high degree of structural diversity.[4][5][6][7]

Quantitative Biological Data

The biological activities of Saccharothrixin compounds have been evaluated, revealing potent antibacterial and anti-inflammatory properties. The following tables summarize the available quantitative data for compounds within the Saccharothrixin D-M series.

| Compound | Target Organism | MIC (µg/mL) |

| Saccharothrixin (unspecified 3, 4, 8) | Helicobacter pylori | 16 - 32 |

Table 1: Antibacterial Activity of Saccharothrixin Analogues. [1][2][3]

| Compound | Assay | IC50 (µM) |

| Saccharothrixin (unspecified 3) | Inhibition of NO production | 28 |

Table 2: Anti-inflammatory Activity of a Saccharothrixin Analogue. [1][2][3]

Biosynthesis of Saccharothrixins

The biosynthesis of Saccharothrixins is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as sxn, identified in Saccharothrix sp. D09.[1][2] This cluster encodes a type II PKS system and a suite of tailoring enzymes responsible for the final complex structure of the angucycline core.

Proposed Biosynthetic Pathway for Angucyclines

The following diagram illustrates a generalized biosynthetic pathway for the formation of the angucycline core, which is the foundational structure of Saccharothrixins.

Caption: Generalized biosynthetic pathway for angucycline antibiotics.

Mechanism of Action

The precise mechanism of action for this compound as an antibiotic has not been fully elucidated in the reviewed literature. However, many polyketide antibiotics exert their effects by targeting essential cellular processes in bacteria. Potential mechanisms could include the inhibition of DNA replication, transcription, or translation, or the disruption of cell wall integrity. Further research is required to pinpoint the specific molecular target of this compound.

Experimental Protocols

This section details the general methodologies employed in the study of Saccharothrixins and other aromatic polyketide antibiotics.

Isolation and Purification of Saccharothrixins

The following workflow outlines the typical steps for isolating and purifying these compounds from bacterial cultures.

Caption: Workflow for the isolation of Saccharothrixin antibiotics.

Protocol for Isolation and Purification:

-

Fermentation: Cultivate Saccharothrix sp. D09 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, extract the culture broth and mycelium with an organic solvent such as ethyl acetate to partition the bioactive compounds into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual Saccharothrixin compounds.[8][9][10]

Structure Elucidation

The chemical structures of the isolated Saccharothrixins are determined using a combination of spectroscopic techniques.

Protocol for Structure Elucidation:

-

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HR-ESI-MS) to determine the elemental composition and molecular weight of the purified compounds.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[11][12][13][14]

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[1][2][3]

Antibacterial Susceptibility Testing

The antibacterial activity of Saccharothrixins is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Helicobacter pylori) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the purified Saccharothrixin compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory potential of Saccharothrixins can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol for Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Treatment: Treat the cells with various concentrations of the Saccharothrixin compound for a specified period.

-

Stimulation: Induce an inflammatory response by adding LPS to the cell culture.

-

Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Conclusion and Future Directions

This compound and its analogues represent a promising class of aromatic polyketide antibiotics with demonstrated antibacterial and anti-inflammatory activities. The elucidation of their biosynthetic pathway opens up opportunities for biosynthetic engineering and the generation of novel derivatives with improved therapeutic properties. Further research is warranted to fully characterize the mechanism of action of this compound, expand the evaluation of its antimicrobial spectrum, and assess its potential as a lead compound for drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this intriguing family of natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. sphinxsai.com [sphinxsai.com]

- 10. oaji.net [oaji.net]

- 11. frontiersin.org [frontiersin.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Natural Products | Bruker [bruker.com]

Initial Biological Activity Screening of Saccharothrixins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Saccharothrixin K" is listed as a product of the saccharothrixin D biosynthetic gene cluster from Saccharothrix sp.[1]; however, detailed structural and biological activity data for this specific molecule are not currently available in the public domain. This guide therefore provides a comprehensive overview of the initial biological activity screening of the broader Saccharothrixin class of compounds and related bioactive molecules isolated from Saccharothrix species, based on available scientific literature.

This technical whitepaper details the initial biological activity screening of Saccharothrixins, a class of aromatic polyketides, and related antimicrobial compounds derived from the rare actinomycete genus Saccharothrix. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, the experimental protocols used for their initial characterization, and their potential mechanisms of action.

Introduction to Saccharothrix-derived Compounds

The genus Saccharothrix is a recognized source of novel bioactive secondary metabolites with diverse chemical structures and biological activities.[2][3] Among these are the Saccharothrixins, which are angucycline and angucyclinone aromatic polyketides.[4] Genome mining of marine actinomycete Saccharothrix sp. D09 led to the discovery of a type II polyketide synthase biosynthetic gene cluster responsible for producing a range of highly oxygenated and glycosylated Saccharothrixins D-M.[4] Another important class of antibiotics from Saccharothrix espanaensis are the Saccharomicins, which are novel heptadecaglycoside antibiotics.[5][6] These compounds have demonstrated a range of biological activities, including antibacterial and anti-inflammatory effects.[4]

Quantitative Biological Activity Data

The initial screening of Saccharothrix-derived compounds has yielded promising quantitative data, primarily in the areas of antibacterial and anti-inflammatory activity.

Table 1: Antibacterial Activity of Saccharothrixins D, G, and J against Helicobacter pylori [4]

| Compound | Chemical Name | MIC (µg/mL) |

| 3 | Saccharothrixin D | 16 |

| 4 | Saccharothrixin G | 32 |

| 8 | Saccharothrixin J | 32 |

Table 2: Anti-inflammatory Activity of Saccharothrixin D [4]

| Compound | Activity | IC50 (µM) |

| 3 (Saccharothrixin D) | Inhibition of NO production | 28 |

Table 3: In Vitro Antibacterial Activity of Saccharomicins A and B [5][6]

| Organism | MIC Range (µg/mL) |

| Methicillin-susceptible Staphylococcus aureus | <0.12 - 0.5 |

| Methicillin-resistant Staphylococcus aureus | <0.12 - 0.5 |

| Vancomycin-resistant enterococci | 0.25 - 16 |

| Gram-negative bacteria | 0.25 - >128 |

| Candida albicans | >128 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial screening of Saccharothrix-derived compounds.

3.1. Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

-

Bacterial Strain Preparation:

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria, supplemented with 5% lysed horse blood for Streptococcus spp., and Wilkins-Chalgren agar for anaerobes).[5]

-

A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton II broth) and adjusted to a concentration of approximately 1 x 10⁴ to 5 x 10⁴ Colony Forming Units (CFU)/mL.[5]

-

-

Preparation of Test Compounds:

-

The purified Saccharothrixin compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35°C for 18 hours.[5]

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

3.2. Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines the general procedure for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

A suitable macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding LPS to the cell culture medium.

-

-

Measurement of Nitric Oxide:

-

After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general workflow for screening bioactive compounds from Saccharothrix and the proposed mechanism of action for the related Saccharomicin antibiotics.

Caption: A generalized workflow for the discovery and initial screening of bioactive compounds.

Caption: Proposed mechanism of action for Saccharomicin antibiotics.[5][6]

Conclusion

The initial screening of compounds derived from Saccharothrix species, including the Saccharothrixin class, reveals a promising source of novel bioactive molecules. The antibacterial activity against pathogenic bacteria like H. pylori and multi-drug resistant S. aureus, coupled with anti-inflammatory properties, highlights their therapeutic potential. Further investigation into the specific activities of individual Saccharothrixins, including the yet-to-be-characterized this compound, is warranted. The detailed experimental protocols and workflows provided herein offer a foundational guide for researchers to build upon in the ongoing quest for new and effective therapeutic agents.

References

- 1. BGC0002672 [mibig.secondarymetabolites.org]

- 2. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioresearch.ro [bioresearch.ro]

- 4. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Saccharothrix-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of two novel compounds isolated from the bacterial genus Saccharothrix: a polyketide from the Saccharothrixin family and the naphthoquinone, Sacchathridine A. While research into these specific molecules is in its nascent stages, preliminary data suggests significant potential for their development as anti-inflammatory therapeutics. This document collates the available quantitative data, outlines detailed experimental methodologies for assessing their activity, and visualizes the proposed signaling pathways through which they may exert their effects.

Quantitative Data Summary

The anti-inflammatory efficacy of the Saccharothrixin polyketide and Sacchathridine A has been quantified through in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: Anti-inflammatory Activity of Saccharothrixin Compound

| Compound | Bioassay | Cell Line | IC50 Value | Source |

| Saccharothrixin (Compound 3) | Nitric Oxide (NO) Production Inhibition | Not specified in source | 28 μM | [1] |

Table 2: Anti-inflammatory Activity of Sacchathridine A

| Compound | Bioassay | Cell Line | IC50 Value | Source |

| Sacchathridine A | Prostaglandin E2 (PGE2) Release Inhibition | SW982 (Human synovial sarcoma) | 1.0 μM | [2][3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe representative methodologies for the key bioassays used to evaluate the anti-inflammatory properties of the Saccharothrix-derived compounds.

Nitric Oxide (NO) Production Inhibition Assay

This assay is a common method to screen for anti-inflammatory activity, as nitric oxide is a key inflammatory mediator.

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the Saccharothrixin compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the plates for an additional 24 hours.

-

2. Measurement of Nitrite Concentration:

-

The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is calculated from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Prostaglandin E2 (PGE2) Release Inhibition Assay

Prostaglandin E2 is another critical mediator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

1. Cell Culture and Treatment:

-

Cell Line: Human synovial sarcoma cell line (SW982).

-

Culture Conditions: Cells are maintained in an appropriate culture medium as recommended by the supplier, typically at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Plate SW982 cells in a suitable format (e.g., 24-well plates) and allow them to reach a desired confluency.

-

Treat the cells with varying concentrations of Sacchathridine A.

-

Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α), to induce PGE2 production.

-

Incubate for a specified period (e.g., 24 hours).

-

2. Measurement of PGE2 Concentration:

-

The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatants.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the addition of the supernatant, a PGE2-horseradish peroxidase (HRP) conjugate, and a PGE2-specific antibody to a pre-coated microplate.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.

-

The concentration of PGE2 in the samples is determined by comparison with a standard curve. The percentage of PGE2 release inhibition is calculated relative to the stimulated control group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed anti-inflammatory mechanisms and a typical experimental workflow for evaluating these compounds.

References

- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sacchathridine A, a prostaglandin release inhibitor from Saccharothrix sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

The Origin of Saccharothrixin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Saccharothrixin K, a glycosylated aromatic polyketide. The following sections detail the producing microorganism, its biosynthetic pathway, and the experimental methodologies employed to elucidate its formation.

Producing Microorganism and Discovery

This compound is a natural product synthesized by the rare marine actinomycete, Saccharothrix sp. D09 .[1][2][3] The discovery of this compound and its congeners (Saccharothrixins D-M) was facilitated by a genome-guided approach, which identified a promising biosynthetic gene cluster within the genome of this strain.[1][2][3] To induce the production of these compounds, the "One Strain-Many Compounds" (OSMAC) strategy was employed, which involves varying cultivation parameters to activate silent or poorly expressed gene clusters.[2]

The Saccharothrixin Biosynthetic Gene Cluster (sxn)

The biosynthesis of the saccharothrixins, including this compound, is orchestrated by a specific Type II polyketide synthase (PKS) gene cluster , designated as the sxn cluster.[1][2][3] This cluster contains the requisite genes for the assembly of the polyketide backbone, as well as tailoring enzymes that modify the core structure through oxidations and glycosylations. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) accession for this cluster is BGC0002672 .[4]

Table 1: Compounds Produced by the sxn Gene Cluster in Saccharothrix sp. D09

| Compound | Class | Key Structural Features |

| Saccharothrixin D | Angucycline | Highly Oxygenated |

| Saccharothrixin E | Angucycline | Highly Oxygenated |

| Saccharothrixin F | Angucycline | Highly Oxygenated |

| Saccharothrixin G | Angucycline | Highly Oxygenated |

| Saccharothrixin H | Angucycline | Highly Oxygenated |

| Saccharothrixin I | Angucycline | Highly Oxygenated |

| Saccharothrixin J | Angucycline | Glycosylated |

| This compound | Angucycline | Glycosylated |

| Saccharothrixin L | Angucycline | Glycosylated |

| Saccharothrixin M | Angucycline | Glycosylated |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the assembly of a polyketide chain by the Type II PKS enzymes encoded in the sxn cluster. This is followed by a series of cyclization and aromatization reactions to form the characteristic angucycline core. Subsequent tailoring steps, including oxidations and the attachment of a sugar moiety by a glycosyltransferase, lead to the final structure of this compound. The plausible biosynthetic pathway was proposed based on gene disruption and heterologous expression studies.[1][2][3]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the origin of this compound involved a combination of microbiological, molecular biological, and analytical chemistry techniques.

Cultivation and Fermentation (OSMAC Approach)

To induce the production of saccharothrixins, Saccharothrix sp. D09 was cultivated in various fermentation media. While the exact media compositions from the primary study are not detailed in the available abstracts, a general approach for Saccharothrix fermentation is provided below.

General Fermentation Protocol for Saccharothrix sp.:

-

Seed Culture: Inoculate a loopful of Saccharothrix sp. D09 from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., ISP2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).

-

Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium with 5% (v/v) of the seed culture. A variety of production media (e.g., different carbon and nitrogen sources, salt concentrations) would be used as part of the OSMAC strategy.

-

Incubation: Incubate the production cultures at 28-30°C for 7-14 days on a rotary shaker (200-250 rpm).

-

Extraction: After incubation, the culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated in vacuo to yield a crude extract for further analysis.

Gene Disruption and Heterologous Expression

Gene disruption studies were performed to confirm the involvement of the sxn gene cluster in saccharothrixin biosynthesis.[1][2][3] A general workflow for such an experiment is outlined below.

Caption: General workflow for gene disruption experiments.

Heterologous expression of the sxn gene cluster in a suitable host strain would be performed to confirm that the cluster is sufficient for the production of saccharothrixins.

Isolation and Structure Elucidation

The saccharothrixins were isolated from the crude extracts using chromatographic techniques, and their structures were determined using spectroscopic methods.[1][2][3]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the chemical structure and stereochemistry.

-

X-ray Crystallography: To determine the absolute configuration of crystalline compounds.

-

Quantitative Data

While specific production yields for this compound are not available in the abstracts, the bioactivity of some of the related compounds has been quantified.

Table 2: Antibacterial Activity of Selected Saccharothrixins

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Saccharothrixin F (Compound 3) | Helicobacter pylori | 16 - 32 µg/mL |

| Saccharothrixin G (Compound 4) | Helicobacter pylori | 16 - 32 µg/mL |

| This compound (Compound 8) | Helicobacter pylori | 16 - 32 µg/mL |

Data extracted from Shen et al., 2021.[1][2]

This guide provides a comprehensive overview of the origin of this compound based on the currently available scientific literature. Further details are likely contained within the full research articles cited.

References

- 1. mdpi.com [mdpi.com]

- 2. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their StructureâActivity Relationship - Journal of Natural Products - Figshare [figshare.com]

Preliminary Cytotoxicity Assessment of Saccharothrixin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharothrixin K is a glycosylated aromatic polyketide, part of the larger family of saccharothrixins (D-M), isolated from the marine actinomycete Saccharothrix sp. D09.[1] While initial studies have highlighted its antibacterial properties, particularly against Helicobacter pylori, its potential as a cytotoxic agent remains unexplored.[1] This technical guide provides a framework for a preliminary cytotoxicity assessment of this compound. It outlines detailed experimental protocols for in vitro cytotoxicity screening, presents hypothetical data for discussion, and visualizes potential mechanisms of action and experimental workflows. This document is intended to serve as a resource for researchers interested in exploring the anticancer potential of this novel natural product.

Introduction to this compound and Related Compounds

The saccharothrixins are a family of angucycline derivatives discovered through genome mining of the marine actinomycete Saccharothrix sp. D09.[1] This family includes highly oxygenated and glycosylated members.[1] Published research on this family has primarily focused on their antibacterial and anti-inflammatory activities.[1] Specifically, this compound, along with related compounds, has demonstrated activity against Helicobacter pylori.[1] Another compound in the family, Saccharothrixin F, has shown anti-inflammatory properties by inhibiting nitric oxide production.[1]

Given that many natural products from actinomycetes exhibit cytotoxic properties against cancer cell lines, this guide proposes a hypothetical preliminary investigation into the cytotoxicity of this compound.

Biological Activity Data

Reported Biological Activities of Saccharothrixins

The following table summarizes the known biological activities of selected Saccharothrixin compounds as reported in the literature.

| Compound | Class | Reported Activity | Target/Assay | Value | Reference |

| Saccharothrixin F | Highly Oxygenated Aromatic Polyketide | Anti-inflammatory | NO Production Inhibition | IC50: 28 µM | [1] |

| Saccharothrixin G | Highly Oxygenated Aromatic Polyketide | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1] |

| This compound | Glycosylated Aromatic Polyketide | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1] |

Hypothetical Cytotoxicity Data for this compound

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide potential future research and is not based on published experimental results.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 15.8 |

| MCF-7 | Breast Adenocarcinoma | 9.2 |

| HCT-116 | Colon Carcinoma | 12.5 |

| HepG2 | Hepatocellular Carcinoma | 20.1 |

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.5%. The cells are treated with these concentrations for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

While the currently available data on this compound points towards its potential as an antibacterial agent, its structural relatives within the broad class of actinomycete-derived polyketides suggest that a cytotoxic potential should not be overlooked. The experimental framework and hypothetical data presented in this guide are intended to catalyze further investigation into the anticancer properties of this novel compound. Future studies should focus on performing the described cytotoxicity assays, and if promising activity is observed, subsequent work should elucidate the precise mechanism of action, which may include the induction of apoptosis as hypothesized.

References

Unveiling the Therapeutic Promise of Saccharothrixins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of novel aromatic polyketides, the Saccharothrixins, with a focus on their recently discovered antibacterial and anti-inflammatory activities. This document synthesizes the available scientific data, presents detailed experimental methodologies, and visualizes key workflows and relationships to support further research and development in this promising area.

Introduction to Saccharothrixins

Saccharothrixins are a class of highly oxygenated aromatic polyketides produced by the rare marine actinomycete, Saccharothrix sp. D09. A recent study employing genome-guided techniques led to the discovery and characterization of a series of these compounds, designated Saccharothrixins D–M.[1][2][3] Among these newly identified natural products, specific members have demonstrated significant biological activities, highlighting their potential as lead compounds for the development of new therapeutic agents.

Therapeutic Potential and Biological Activities

Initial in vitro studies have revealed promising antibacterial and anti-inflammatory properties for certain Saccharothrixin compounds.

Antibacterial Activity against Helicobacter pylori

Saccharothrixin G (identified as compound 4 in the primary literature) and a related analogue have shown inhibitory activity against Helicobacter pylori, a pathogenic bacterium implicated in various gastric diseases.[1][3]

Anti-inflammatory Activity

Saccharothrixin F (identified as compound 3 in the primary literature) has demonstrated anti-inflammatory potential through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][3]

Quantitative Bioactivity Data

The following table summarizes the quantitative data from the initial biological evaluations of the active Saccharothrixin compounds.

| Compound | Therapeutic Area | Biological Activity | Target/Model | Quantitative Result | Reference |

| Saccharothrixin G (4) | Antibacterial | Minimum Inhibitory Concentration (MIC) | Helicobacter pylori | 16–32 μg/mL | [1][3] |

| Saccharothrixin F (3) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 28 μM | [1][3] |

Experimental Protocols

The detailed methodologies for the key bioassays are provided below.

Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Saccharothrixins against Helicobacter pylori.

Methodology:

-

Bacterial Strain and Culture Conditions: Helicobacter pylori (e.g., ATCC 43504) is cultured on a suitable medium, such as Brucella agar supplemented with 5% sheep blood, and incubated under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

Inoculum Preparation: A bacterial suspension is prepared in a liquid medium like Brucella broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Broth Microdilution Assay:

-

The assay is performed in 96-well microtiter plates.

-

The test compounds are serially diluted in the broth medium.

-

Each well is inoculated with the standardized bacterial suspension.

-

Control wells containing medium only (negative control) and bacteria with no compound (positive control) are included.

-

-

Incubation: Plates are incubated for 72 hours at 37°C under microaerophilic conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the inhibitory effect of Saccharothrixins on nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

-

Cell Line and Culture: The murine macrophage cell line RAW 264.7 is maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment and Stimulation:

-

Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production.

-

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured as an indicator of NO production.

-

An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration required to inhibit NO production by 50%) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Bioactivity Assessment

Caption: A streamlined workflow from compound isolation to bioactivity data analysis.

Relationship between Discovery and Therapeutic Potential

Caption: The logical progression from the natural source to the identified therapeutic potential.

Future Directions

The initial findings on the biological activities of Saccharothrixins F and G are promising and warrant further investigation. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of these compounds in relevant animal models of H. pylori infection and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and drug-like properties.

-

Toxicology and Safety Profiling: Assessing the safety and tolerability of these compounds.

As of the date of this guide, specific biological activity data for Saccharothrixin K has not been reported in the peer-reviewed literature. The focus of initial studies has been on other members of the Saccharothrixin D-M series.

References

Methodological & Application

Application Notes and Protocols for the Production of Saccharothrixin K via Fermentation of Saccharothrix sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Saccharothrix comprises a group of Gram-positive, filamentous bacteria known for their ability to produce a diverse array of bioactive secondary metabolites with potential applications in medicine and agriculture.[1][2] This document provides a detailed protocol for the fermentation of a selected Saccharothrix sp. strain to produce the hypothetical novel antibiotic, Saccharothrixin K. The methodologies outlined below are based on established protocols for the cultivation of Saccharothrix species and the production of other secondary metabolites.[1][3][4]

Strain Maintenance and Inoculum Preparation

Proper maintenance of the Saccharothrix sp. strain and preparation of a healthy inoculum are critical for successful and reproducible fermentation.

1.1. Long-Term Storage: For long-term storage, it is recommended to prepare a dense spore suspension or mycelial fragments in a suitable cryoprotective medium (e.g., 20% glycerol) and store at -80°C.

1.2. Short-Term Storage and Revival: Strains can be maintained on solid agar plates of a suitable medium, such as ISP2 (International Streptomyces Project Medium 2) or SSY solid medium, at 4°C for short-term storage.[3] For revival, a small portion of the culture is transferred to a fresh agar plate and incubated until sufficient growth is observed.

1.3. Inoculum Preparation Protocol:

-

Aseptically transfer two agar plugs (approximately 4 mm in diameter) from a well-grown (7-10 days old) culture plate into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., ISP2 broth).[1][3]

-

Incubate the flask on a rotary shaker at 150-250 rpm and 28-30°C for 48-72 hours, or until a dense culture is obtained.[1][3] This seed culture will be used to inoculate the production medium.

Fermentation Protocol

This section details the media composition and physical parameters for the production of this compound in submerged fermentation.

2.1. Production Media:

Several media have been reported to support the growth and secondary metabolite production of Saccharothrix species. The choice of medium can significantly impact the yield of the target compound.

| Medium | Composition (per 1 Liter of distilled water) | Reference |

| ISP2 Medium | Yeast Extract: 4 g, Malt Extract: 10 g, Glucose: 4 g, pH: 7.2 | [1] |

| SSY Medium | Soybean Powder: 20 g, Sucrose: 10 g, Soluble Starch: 5 g, Yeast Extract: 2 g, Protease Peptone: 2 g, NaCl: 2 g, CaCO₃: 1 g, MgSO₄·7H₂O: 0.5 g, KH₂PO₄: 0.5 g | [3] |

| Optimized Waste-Based Medium | Apple Pomace: 15 g, Rapeseed Meal: 4 g, KH₂PO₄: 0.1 g, MgSO₄·7H₂O: 0.6 g | [3][4] |

2.2. Fermentation Parameters:

The following parameters should be optimized to maximize the production of this compound.

| Parameter | Recommended Range/Value | Reference |

| Temperature | 25 - 30°C | [1][4] |

| Initial pH | 7.0 - 7.2 | [1][4] |

| Agitation | 100 - 250 rpm | [1][4] |

| Inoculum Volume | 10% - 15.8% (v/v) | [3][4] |

| Fermentation Duration | 5 - 10 days | [1] |

| Working Volume | 50 - 90 mL in a 250 mL flask | [1][3][4] |

2.3. Fermentation Procedure:

-

Prepare the desired production medium and dispense the appropriate volume into 250 mL Erlenmeyer flasks.

-

Sterilize the media by autoclaving at 121°C for 20-30 minutes.[3]

-

After cooling to room temperature, inoculate the production medium with the seed culture (10-15.8% v/v).[3][4]

-

Incubate the flasks in a rotary shaker under the optimized fermentation conditions.

-

Monitor the fermentation periodically by measuring pH and cell growth (e.g., dry cell weight).

Extraction and Purification of this compound

Following fermentation, the bioactive compound needs to be extracted from the culture broth and purified.

3.1. Extraction Protocol:

-

Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation.

-

The supernatant, containing the extracellularly produced this compound, is then subjected to solvent extraction.

-

Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of an appropriate organic solvent. Solvents such as n-butanol and ethyl acetate have been shown to be effective for extracting antibacterial metabolites from Saccharothrix cultures.[1]

-

Separate the organic phase, which now contains the crude extract of this compound.

-

Concentrate the organic extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

3.2. Purification:

Further purification of the crude extract is necessary to isolate pure this compound. This typically involves chromatographic techniques.

-

Column Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity to separate the compounds based on their affinity to the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a powerful technique for the final purification of the target compound.[5] The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

-

Fraction Collection and Analysis: Collect the fractions from the chromatographic steps and analyze them for the presence of this compound using techniques such as thin-layer chromatography (TLC) and bioassays against susceptible microorganisms.

Visualizing the Workflow and Biosynthetic Context

4.1. Experimental Workflow for this compound Production

The following diagram illustrates the overall workflow from strain activation to the purified compound.

Caption: Fermentation and purification workflow for this compound.

4.2. Hypothetical Biosynthetic Pathway Context

The biosynthesis of many complex secondary metabolites in Actinobacteria, such as this compound, often originates from primary metabolic pathways. The shikimate pathway is a key route for the production of aromatic amino acids, which can serve as precursors for various bioactive compounds.[6]

Caption: Shikimate pathway as a precursor source for secondary metabolites.

References

- 1. bioresearch.ro [bioresearch.ro]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxonomy and chemical characterization of new antibiotics produced by Saccharothrix SA198 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: Biosynthesis of secondary metabolites - Saccharothrix espanaensis [kegg.jp]

Application Notes and Protocols for the Structure Elucidation of Saccharothrixin D via NMR Spectroscopy

Abstract: This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Saccharothrixin D, a novel, highly oxygenated aromatic polyketide isolated from the marine actinomycete Saccharothrix sp. D09. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are presented. All quantitative NMR data are summarized in structured tables for clarity and ease of comparison. Additionally, this document includes visualizations of the experimental workflow and key structural correlations to aid researchers, scientists, and drug development professionals in understanding and replicating these methodologies for the characterization of complex natural products.

Introduction

Natural products remain a vital source of novel chemical entities with significant therapeutic potential. The genus Saccharothrix, a group of rare actinomycetes, is known for producing a diverse array of secondary metabolites with unique structural features and biological activities. The accurate and unambiguous determination of the chemical structure of these metabolites is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the most powerful and indispensable tool for the de novo structure elucidation of complex organic molecules in solution.

This application note focuses on the systematic approach to elucidating the structure of Saccharothrixin D, a representative member of the recently discovered saccharothrixin family of angucycline derivatives.[1][2] Through a combination of 1D and 2D NMR techniques, it is possible to piece together the molecular framework, establish stereochemical relationships, and achieve a complete structural assignment. The protocols and data presented herein serve as a practical guide for researchers engaged in the isolation and characterization of novel natural products.

Data Presentation

The complete ¹H and ¹³C NMR chemical shift assignments for Saccharothrixin D, as determined in DMSO-d₆, are presented in Table 1. Key 2D NMR correlations from COSY, HMBC, and NOESY experiments that were instrumental in the structure elucidation are summarized in Table 2.

Table 1: ¹H and ¹³C NMR Data for Saccharothrixin D (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 182.5 | |

| 2 | 110.1 | 6.33, s |

| 3 | 162.2 | |

| 4 | 107.8 | |

| 4a | 152.0 | |

| 5 | 100.2 | 6.78, d, 2.5 |

| 6 | 163.7 | |

| 6a | 107.5 | |

| 7 | 187.6 | |

| 8 | 50.1 | 3.12, dd, 17.5, 2.5 |

| 2.82, d, 17.5 | ||

| 9 | 65.2 | 4.60, d, 5.0 |

| 10 | 69.8 | 4.12, m |

| 11 | 29.8 | 1.95, m |

| 1.78, m | ||

| 12 | 68.3 | 3.80, m |

| 12a | 135.2 | |

| 12b | 115.1 | |

| 12c | 157.9 | |

| 6-OH | 12.58, s | |

| 9-OH | 5.45, d, 5.0 | |

| 10-OH | 5.15, d, 4.5 | |

| 12-OH | 4.85, d, 5.5 | |

| OCH₃ | 56.1 | 3.88, s |

Table 2: Key 2D NMR Correlations for Saccharothrixin D

| Proton(s) | COSY Correlations | HMBC Correlations | Key NOESY Correlations |

| H-2 (6.33) | C-1, C-3, C-4, C-12b | ||

| H-5 (6.78) | H-8 (3.12) | C-4, C-6, C-6a, C-7, C-12c | |

| H-8 (3.12, 2.82) | H-5, H-9 | C-6a, C-7, C-9, C-10 | H-9 |

| H-9 (4.60) | H-8, 9-OH | C-8, C-10, C-12a | H-8, H-10, 9-OH |

| H-10 (4.12) | H-11, 10-OH | C-8, C-9, C-11, C-12, C-12a | H-9, H-11, H-12, 10-OH |

| H-11 (1.95, 1.78) | H-10, H-12 | C-10, C-12, C-12a | H-10, H-12 |

| H-12 (3.80) | H-11, 12-OH | C-10, C-11, C-12a | H-10, H-11, 12-OH |

| 6-OH (12.58) | C-5, C-6, C-6a | H-5 | |

| OCH₃ (3.88) | C-3 | H-2 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of Saccharothrixin D are provided below.

1. Sample Preparation

-

Compound: Approximately 1-5 mg of purified Saccharothrixin D.

-

Solvent: 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. 1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

Typical Parameters:

-

Pulse Program: zg30 (or equivalent)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: 0-15 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Purpose: To identify the number of unique carbon atoms and their chemical shifts.

-

Instrument: A 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Typical Parameters:

-

Pulse Program: zgpg30 (with proton decoupling)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 0-220 ppm

-

-

3. 2D NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.

-

Typical Parameters:

-

Pulse Program: cosygpqf (or equivalent gradient-selected sequence)

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 2-8

-

Spectral Width (F1 and F2): 0-15 ppm

-

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 4-16

-

Spectral Width F2 (¹H): 0-15 ppm

-

Spectral Width F1 (¹³C): 0-200 ppm

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz

-

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting spin systems.

-

Typical Parameters:

-

Pulse Program: hmbcgpndqf (or equivalent)

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-32

-

Spectral Width F2 (¹H): 0-15 ppm

-

Spectral Width F1 (¹³C): 0-220 ppm

-

Long-range J(CH) Coupling Constant: Optimized for 8 Hz

-

-

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (typically < 5 Å), which is essential for determining relative stereochemistry.

-

Typical Parameters:

-

Pulse Program: noesygpph (or equivalent)

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

Mixing Time (d8): 300-800 ms (to be optimized)

-

Spectral Width (F1 and F2): 0-15 ppm

-

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of Saccharothrixin D using the described NMR experiments and the key HMBC correlations that establish the core scaffold.

Caption: Experimental workflow for NMR-based structure elucidation.

Caption: Key HMBC correlations establishing the core scaffold of Saccharothrixin D.

References

Application Notes and Protocols for X-ray Crystallographic Analysis of Saccharothrixin K and Related Actinobacterial Natural Products

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific X-ray crystallographic data for a compound explicitly named "Saccharothrixin K" is not publicly available in peer-reviewed literature. Therefore, this document provides a detailed, representative protocol using the well-characterized antibiotic Actinomycin D , a natural product from the actinobacterium Streptomyces antibioticus, as a model. The principles and methodologies described herein are broadly applicable to the structural determination of novel small molecule natural products like this compound.

Introduction

Saccharothrix is a genus of actinobacteria known for producing a variety of bioactive secondary metabolites. While specific compounds like this compound are under investigation, the broader class of actinobacterial natural products represents a rich source for drug discovery. X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of these molecules. This information is invaluable for understanding their mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic chemistry efforts for lead optimization.

This document outlines the complete workflow for the X-ray crystallographic analysis of a small molecule natural product, exemplified by Actinomycin D.

Data Presentation: Representative Crystallographic Data

The following tables summarize the kind of quantitative data obtained from a successful X-ray crystallographic analysis. The data presented here is based on the published structure of Actinomycin D (PDB ID: 1A7Y).[1]

Table 1: Crystal Data and Data Collection Statistics for Actinomycin D

| Parameter | Value |

| PDB ID | 1A7Y |

| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ |

| Molecular Weight | 1255.4 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 14.12 |

| b (Å) | 21.98 |

| c (Å) | 24.36 |

| α (°) | 71.04 |

| β (°) | 87.89 |

| γ (°) | 88.58 |

| Volume (ų) | 7143.9 |

| Z (molecules/unit cell) | 3 |

| Data Collection | |

| Radiation Source | Synchrotron or Rotating Anode (Mo Kα) |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 (Cryo-cooled) |

| Resolution (Å) | 0.94 |

| Refinement Statistics | |

| R-work | 0.076 |

| R-free | 0.068 |

| No. of Unique Reflections | 40008 |

| Completeness (%) | 95.0 |

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of X-ray crystallographic analysis of a small molecule antibiotic.

3.1. Sample Preparation and Crystallization

The primary and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[2]

-

Protocol 1: Purification of the Natural Product

-

Isolate the target compound (e.g., this compound) from bacterial culture using chromatographic techniques (e.g., HPLC) to >98% purity as assessed by NMR and mass spectrometry.

-

Prepare a concentrated stock solution of the purified compound. For Actinomycin D, solubility is good in DMSO or dimethylformamide (DMF) at concentrations of 10-20 mg/mL.[3]

-

For aqueous crystallization, a stock solution in an organic solvent can be diluted into a buffer, though solubility may be limited.[3]

-

-

Protocol 2: Crystallization by Vapor Diffusion

-

Hanging Drop Method:

-

Prepare a reservoir solution containing a precipitant (e.g., 30% 2-Methyl-2,4-pentanediol (MPD)).

-

On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.

-

Invert the coverslip and seal it over the well containing the reservoir solution.

-

Incubate the crystallization plate at a stable temperature (e.g., 4°C or 18°C).

-

-

Sitting Drop Method:

-

Pipette 50-100 µL of the reservoir solution into the well of a sitting drop crystallization plate.

-

Pipette 1-2 µL of the reservoir solution and 1-2 µL of the compound solution onto the sitting drop post.

-

Seal the well with clear tape.

-

Incubate at a stable temperature.

-

-

Monitor the drops periodically under a microscope over several days to weeks for crystal growth.

-

3.2. X-ray Diffraction Data Collection

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, diffraction data can be collected.

-

Protocol 3: Crystal Mounting and Data Collection

-

Carefully pick a single, well-formed crystal from the crystallization drop using a cryo-loop.

-

Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, which minimizes radiation damage during data collection.

-

Mount the frozen crystal on the goniometer of the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategy will depend on the crystal symmetry.

-

Modern diffractometers use software like HKL2000 for data integration and scaling to process the raw diffraction images into a reflection file.[4]

-

3.3. Structure Solution and Refinement

The final stage involves converting the diffraction data into a 3D atomic model.

-

Protocol 4: Structure Determination and Refinement

-

Structure Solution: For small molecules like Actinomycin D, ab initio or direct methods are typically used to solve the phase problem and generate an initial electron density map.[5] Software such as SHELXS is commonly used for this step.

-

Model Building: An initial molecular model is built into the electron density map using software like Coot or O.

-

Refinement: The initial model is refined against the experimental diffraction data using crystallographic refinement software (e.g., SHELXL, CNS, or PHENIX).[4] This is an iterative process of adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data, as monitored by the R-work and R-free values.

-

Validation: The final refined structure is validated using tools like MolProbity or the validation suite in the Protein Data Bank (PDB) to check for correct geometry, bond lengths, angles, and overall quality.

-

Visualizations of Workflow and Logic

Diagram 1: Experimental Workflow for X-ray Crystallography

Caption: A flowchart illustrating the major steps in determining the crystal structure of a small molecule natural product.

Diagram 2: Logical Flow of Crystallographic Data Analysis

Caption: The logical progression from raw diffraction data to a final, validated 3D molecular structure.

References

Unlocking Novel Therapeutics: Genome-Guided Discovery of Saccharothrixin Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance and the need for novel anti-inflammatory agents have intensified the search for new bioactive compounds. Marine actinomycetes, such as those from the genus Saccharothrix, represent a rich and underexplored source of unique secondary metabolites. This document provides detailed application notes and experimental protocols for the genome-guided discovery, isolation, and characterization of novel Saccharothrixin compounds, a class of aromatic polyketides with promising antibacterial and anti-inflammatory activities.

Introduction to Genome-Guided Discovery

Genome mining is a powerful approach that leverages genomic data to identify biosynthetic gene clusters (BGCs) responsible for the production of natural products.[1][2] This strategy allows for the targeted discovery of novel compounds, bypassing the limitations of traditional bioassay-guided fractionation. By analyzing the genome of a producing organism, researchers can predict the chemical class of a secondary metabolite and devise strategies for its isolation and characterization.

The rare marine actinomycete, Saccharothrix sp. D09, has been identified as a producer of a series of highly oxygenated angucycline derivatives, named Saccharothrixins D-M.[3][4][5] A type II polyketide synthase (PKS) biosynthetic gene cluster, designated as sxn, was identified in the genome of this strain and linked to the production of these novel compounds.[3][5]

Data Presentation: Bioactivity of Saccharothrixin Compounds

Several of the novel Saccharothrixin compounds isolated from Saccharothrix sp. D09 have demonstrated significant biological activity. The following tables summarize the key quantitative data from antibacterial and anti-inflammatory assays.

Table 1: Antibacterial Activity of Saccharothrixin Compounds against Helicobacter pylori

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Saccharothrixin F (Compound 3) | 16 - 32 |

| Saccharothrixin G (Compound 4) | 16 - 32 |

| Saccharothrixin K (Compound 8) | 16 - 32 |

Data sourced from Shen, Q. et al., 2021.[3][5][6]

Table 2: Anti-inflammatory Activity of Saccharothrixin F (Compound 3)

| Assay | Metric | Value |

| Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | IC50 | 28 µM |

Data sourced from Shen, Q. et al., 2021.[3][5][6]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the discovery and characterization of Saccharothrixin compounds.

Protocol 1: Genome Mining for Biosynthetic Gene Clusters

This protocol outlines the general workflow for identifying the sxn biosynthetic gene cluster from the genome of Saccharothrix sp. D09 using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.[7][8][9][10]

Objective: To identify and annotate the biosynthetic gene cluster responsible for Saccharothrixin production.

Materials:

-

Whole-genome sequence of Saccharothrix sp. D09 in FASTA, GenBank, or EMBL format.

-

A computer with internet access or a local installation of the antiSMASH software.

Procedure:

-

Data Input:

-

Navigate to the antiSMASH web server or launch the command-line interface.

-

Upload the genome sequence file of Saccharothrix sp. D09. If using the web server, you can also provide the GenBank/RefSeq accession number.[1]

-

-

Analysis Configuration:

-

Select the appropriate taxonomic classification (Bacteria).

-

Choose the desired analysis features. For a comprehensive analysis, enable all detection and comparative analysis options.

-

-

Job Submission and Execution:

-

Submit the analysis job. The antiSMASH pipeline will process the genomic data to identify putative BGCs.

-

-

Results Interpretation:

-

The output will provide a graphical representation of the identified BGCs within the genome.

-

Locate the predicted Type II PKS cluster, which corresponds to the sxn cluster.

-

Analyze the gene annotations within the cluster to identify genes encoding for PKS enzymes, oxidoreductases, glycosyltransferases, and regulatory proteins.

-